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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic data for 4-
(bromomethyl)-2,6-dimethylphenol (CAS No. 45952-56-5). Due to a lack of available

experimental spectra in public databases, this guide presents predicted Nuclear Magnetic

Resonance (NMR) data, discusses the expected features of Infrared (IR) spectroscopy and

Mass Spectrometry (MS), and outlines general experimental protocols for these analytical

techniques. This guide is intended to serve as a reference for researchers working with this

compound or similar molecular structures.

Introduction
4-(bromomethyl)-2,6-dimethylphenol is a substituted phenol derivative with potential

applications in organic synthesis, serving as a building block for more complex molecules in

pharmaceutical and materials science research. Accurate spectroscopic characterization is

crucial for verifying the identity and purity of this compound. This guide compiles available

predicted data and theoretical spectroscopic characteristics to aid in its analysis.

Important Note: Extensive searches for experimental NMR, IR, and MS spectra for 4-
(bromomethyl)-2,6-dimethylphenol did not yield publicly available data. The information

presented herein is based on predicted values and theoretical analysis of its chemical

structure.
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Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 4-
(bromomethyl)-2,6-dimethylphenol. These predictions are useful for anticipating the spectral

features of the compound.

Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for 4-(bromomethyl)-2,6-dimethylphenol

Proton Assignment
Predicted Chemical
Shift (δ, ppm) in
CDCl₃

Multiplicity Integration

Ar-CH₃ ~2.2 Singlet 6H

CH₂Br ~4.5 Singlet 2H

OH ~4.5 - 5.5 Singlet (broad) 1H

Ar-H ~6.9 - 7.1 Singlet 2H

Data sourced from predicted values.

Table 2: Predicted ¹³C NMR Data for 4-(bromomethyl)-2,6-dimethylphenol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-OH ~150 - 155

C-CH₃ (Aromatic) ~128 - 132

C-H (Aromatic) Not specified

C-CH₂Br (Aromatic) Not specified

Ar-CH₃ Not specified

CH₂Br Not specified

Data sourced from predicted values.
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Expected Infrared (IR) Spectroscopy Features
An experimental IR spectrum of 4-(bromomethyl)-2,6-dimethylphenol would be expected to

exhibit the following characteristic absorption bands based on its functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic

hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹ for the methyl and

bromomethyl groups.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenol): A strong peak around 1200-1260 cm⁻¹.

C-Br Stretch: A peak in the lower wavenumber region, typically between 500-600 cm⁻¹.

Expected Mass Spectrometry (MS) Features
In an electron ionization (EI) mass spectrum, 4-(bromomethyl)-2,6-dimethylphenol
(molecular weight: 215.09 g/mol ) would be expected to show:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight. Due to the

presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly

equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Major Fragmentation Pathways:

Loss of the bromine atom to give a fragment at m/z 135.

Benzylic cleavage leading to the formation of a stable benzyl cation.

General Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like 4-(bromomethyl)-2,6-dimethylphenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg

for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean vial.

Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Analysis: Place the NMR tube into the spectrometer's probe. The experiment involves tuning,

locking, and shimming the instrument to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the NMR data using standard pulse sequences for ¹H and ¹³C

NMR.

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,

phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR).

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.

Mass Spectrometry (MS)
This protocol is for a standard electron ionization (EI) mass spectrometer.
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Sample Introduction: Introduce a small amount of the sample into the instrument, often via a

direct insertion probe for solid samples. The sample is then heated in a vacuum to induce

vaporization.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative

abundance of ions as a function of their m/z ratio.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: General workflow for synthesis and spectroscopic characterization.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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